molecular formula C27H34BNO5S B12997730 2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)propan-1-one

2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)propan-1-one

Cat. No.: B12997730
M. Wt: 495.4 g/mol
InChI Key: ZWRVVTYKQXNILU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)propan-1-one is a complex organic compound that features a boronate ester group, an indole core, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)propan-1-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid or ester with a halogenated indole derivative in the presence of a palladium catalyst.

    Tosylation: The tosyl group is introduced by reacting the indole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the boronate ester-indole derivative with 2,2-dimethylpropan-1-one under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities within the molecule.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. Its boronate ester group is particularly useful in cross-coupling reactions.

Biology

The indole core is a common motif in many biologically active molecules, making this compound a potential precursor for drug development and biochemical studies.

Medicine

Research into the medicinal applications of this compound may focus on its potential as an anticancer agent, given the known bioactivity of indole derivatives.

Industry

In materials science, this compound could be used in the synthesis of novel polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)propan-1-one depends on its specific application. In cross-coupling reactions, the boronate ester group facilitates the formation of new carbon-carbon bonds through the Suzuki-Miyaura mechanism. In biological systems, the indole core may interact with various molecular targets, such as enzymes and receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propan-1-one: Similar in structure but lacks the tosyl group.

    2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)ethan-1-one: Similar but with a different alkyl chain length.

    2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)butan-1-one: Similar but with a longer alkyl chain.

Uniqueness

The presence of the tosyl group in 2,2-Dimethyl-1-(6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)propan-1-one imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H34BNO5S

Molecular Weight

495.4 g/mol

IUPAC Name

2,2-dimethyl-1-[6-methyl-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-yl]propan-1-one

InChI

InChI=1S/C27H34BNO5S/c1-17-10-12-19(13-11-17)35(31,32)29-16-20(24(30)25(3,4)5)23-21(14-18(2)15-22(23)29)28-33-26(6,7)27(8,9)34-28/h10-16H,1-9H3

InChI Key

ZWRVVTYKQXNILU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CN3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)C(C)(C)C)C

Origin of Product

United States

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